molecular formula C34H24N6 B12942070 3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) CAS No. 64946-05-0

3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine)

Cat. No.: B12942070
CAS No.: 64946-05-0
M. Wt: 516.6 g/mol
InChI Key: DTXVQJSQJFZAFH-UHFFFAOYSA-N
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Description

3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) (CAS No. 64946-05-0) is a fused N-heterocyclic compound with the molecular formula C₃₄H₂₄N₆ (molecular weight: 516.6 g/mol). Its structure features a central 1,4-phenylene bridge connecting two 2-phenylquinoxalin-6-amine moieties, enabling diverse reactivity and applications. Synthesized via condensation of 1,4-phenylenediamine with 2-phenylquinoxaline-6-carbaldehyde under acidic conditions , it is utilized in drug development, materials science, and antimicrobial/anticancer research. Key properties include:

  • Anticancer activity: IC₅₀ values of 0.89–1.45 µM against colorectal (HCT116) and breast (MCF7) cancer cells, outperforming doxorubicin (IC₅₀ = 3.23 µM) .
  • Antimicrobial activity: MICs of 15 µg/mL (Gram-positive Staphylococcus aureus) and 20 µg/mL (Gram-negative Escherichia coli) .
  • Mechanism: Binds to enzymes/receptors, disrupting nucleic acid synthesis and apoptosis pathways .

Properties

CAS No.

64946-05-0

Molecular Formula

C34H24N6

Molecular Weight

516.6 g/mol

IUPAC Name

3-[4-(7-amino-3-phenylquinoxalin-2-yl)phenyl]-2-phenylquinoxalin-6-amine

InChI

InChI=1S/C34H24N6/c35-25-15-17-27-29(19-25)39-33(31(37-27)21-7-3-1-4-8-21)23-11-13-24(14-12-23)34-32(22-9-5-2-6-10-22)38-28-18-16-26(36)20-30(28)40-34/h1-20H,35-36H2

InChI Key

DTXVQJSQJFZAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=C(C=C4)C5=NC6=C(C=CC(=C6)N)N=C5C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

The synthesis of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,4-phenylenediamine with 2-phenylquinoxaline-6-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces secondary or tertiary amines.

Scientific Research Applications

3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with enzymes and receptors are of particular interest for developing new treatments for various diseases.

    Industry: In materials science, it is used in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Di(cyanoacetyl)benzene

  • Structure: Phenylene core with cyanoacetyl (-CO-CN) substituents.
  • Key Differences: Functional Groups: Electron-withdrawing cyanoacetyl groups vs. electron-rich amino and phenylquinoxaline groups in the target compound. Reactivity: Predominantly undergoes cyclization and polymerization reactions, unlike the target compound’s redox and substitution versatility . Applications: Primarily used in polymer chemistry; lacks documented biological activity .

1,4-Phenylene-bis(di-p-tolylmethanol)

  • Structure: Phenylene core with bulky di-p-tolylmethanol (-C(C₆H₄-p-CH₃)₂OH) groups.
  • Key Differences: Steric Effects: Bulky substituents limit host-guest chemistry interactions, contrasting with the planar quinoxaline rings of the target compound, which enhance π-π stacking in drug-DNA interactions .

Other Quinoxaline Derivatives

  • Examples: Carbolines, quinolines, and simpler quinoxaline amines.
  • Key Differences: Biological Activity: The target compound’s dual amino groups and phenyl substituents enhance solubility and binding affinity compared to non-amino-substituted quinoxalines (e.g., basic quinoxaline, which lacks antimicrobial potency) . Synthetic Utility: The phenylene bridge enables conjugation in materials science (e.g., polymers), whereas non-bridged quinoxalines are less structurally versatile .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Biological Activity (IC₅₀/MIC) Primary Applications
3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) C₃₄H₂₄N₆ Amino, phenylquinoxaline IC₅₀: 0.89–1.45 µM (anticancer); MIC: 15–20 µg/mL (antimicrobial) Drug development, materials science
1,4-Di(cyanoacetyl)benzene C₁₀H₆N₂O₂ Cyanoacetyl Not documented Polymer chemistry
1,4-Phenylene-bis(di-p-tolylmethanol) C₃₄H₃₀O₂ Di-p-tolylmethanol Not documented Supramolecular chemistry
Basic Quinoxaline C₈H₆N₂ Unsubstituted quinoxaline core Limited/no bioactivity Intermediate in organic synthesis

Research Findings and Structural Advantages

  • Electronic Properties: The target compound’s extended π-conjugation (quinoxaline rings + phenylene bridge) enhances charge transport in materials science applications, outperforming non-conjugated analogs like 1,4-Di(cyanoacetyl)benzene .
  • Bioactivity: Amino groups enable hydrogen bonding with biological targets (e.g., DNA polymerases), a feature absent in compounds like 1,4-Phenylene-bis(di-p-tolylmethanol) .
  • Thermal Stability: Higher melting points compared to simpler quinoxalines due to rigid aromatic structure .

Biological Activity

3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 2-phenylquinoxalin-6-amine derivatives with appropriate aryl aldehydes or ketones under acidic or basic conditions. This method allows for the introduction of the phenylene bridge, which is crucial for enhancing biological activity.

Anticancer Properties

Research indicates that 3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HCT1161.9
MCF72.3
A5495.0

These values indicate that the compound is more potent than standard chemotherapeutics like doxorubicin (IC50 = 3.23 µM).

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens. Studies have reported that it inhibits bacterial growth in both Gram-positive and Gram-negative strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

The mechanism by which 3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) exerts its biological effects is primarily through the inhibition of key cellular pathways involved in proliferation and survival. It is hypothesized to interact with DNA and RNA polymerases, disrupting nucleic acid synthesis and leading to cell death.

Interaction with Cellular Targets

The compound may also modulate various signaling pathways related to apoptosis and cell cycle regulation. For example, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study published in Molecules demonstrated that the compound effectively inhibited tumor growth in xenograft models of colorectal cancer, correlating with its in vitro findings on HCT116 cells .
  • Antimicrobial Study : Another research article highlighted its efficacy against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

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